CYP1A1 vs. CYP2B1 Selectivity: A 10.6-Fold Isoform Preference Absent in the Free Acid Analog
The ethyl ester compound (3274-64-4) inhibits aryl hydrocarbon hydroxylase (CYP1A1) with an IC50 of 5,000 nM in 3-methylcholanthrene-induced rat liver microsomes, while inhibition of aminopyrine N-demethylase (CYP2B1) in phenobarbitone-treated rats requires an IC50 of 53,000 nM—a 10.6-fold selectivity window [1]. In contrast, the free acid analog (4,5-diphenyl-1H-pyrrole-3-carboxylic acid, CAS 73799-68-5) has not been reported to exhibit differential CYP isoform inhibition; its pharmacophore is optimized for Bcl-2/Bcl-xL binding (Ki sub-nanomolar) rather than CYP engagement [2]. This selectivity pattern is compound-specific and cannot be inferred from other 4,5-diphenylpyrrole derivatives.
| Evidence Dimension | CYP450 isoform selectivity (IC50 ratio CYP2B1 / CYP1A1) |
|---|---|
| Target Compound Data | CYP1A1 IC50 = 5,000 nM; CYP2B1 IC50 = 53,000 nM; Ratio = 10.6 |
| Comparator Or Baseline | Free acid analog (CAS 73799-68-5): No CYP selectivity data reported; primary pharmacology is Bcl-2/Bcl-xL inhibition (Ki < 1 nM for optimized derivatives) |
| Quantified Difference | 10.6-fold CYP1A1 preference for the ester; acid analog has no measurable CYP selectivity profile |
| Conditions | Rat liver microsomes; CYP1A1 induced by 3-methylcholanthrene; CYP2B1 induced by phenobarbitone |
Why This Matters
A 10.6-fold CYP isoform window is useful for ADME/Tox triage in early drug discovery; researchers procuring pyrrole building blocks for CYP profiling studies should select the ester form specifically, not the acid.
- [1] BindingDB BDBM50404853 (ChEMBL156313). IC50 data: CYP1A1 = 5,000 nM (3-methylcholanthrene-induced rat liver microsomes); CYP2B1 = 53,000 nM (phenobarbitone-treated rats); CYP1A1 (second assay) = 84,000 nM. View Source
- [2] Zhou H et al. J Med Chem. 2012;55(13):6149-6161. 4,5-Diphenyl-1H-pyrrole-3-carboxylic acid core; optimized inhibitors bind Bcl-2/Bcl-xL with subnanomolar Ki. View Source
